as-Triazine, 5,6-diphenyl-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
As-Triazine, 5,6-diphenyl-3-phenoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazine family, which is characterized by the presence of a six-membered ring containing three nitrogen atoms. As-triazine, 5,6-diphenyl-3-phenoxy- has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of as-triazine, 5,6-diphenyl-3-phenoxy- is not fully understood, but it is believed to involve the formation of complexes with metal ions. These complexes can then interact with biological molecules, such as enzymes and DNA, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
As-triazine, 5,6-diphenyl-3-phenoxy- has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and DNA binding. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using as-triazine, 5,6-diphenyl-3-phenoxy- in lab experiments is its ability to selectively bind to metal ions, making it a useful tool for detecting and quantifying these ions in biological samples. However, its potential toxicity and limited solubility in aqueous solutions can be limitations in certain experiments.
Zukünftige Richtungen
There are several future directions for research on as-triazine, 5,6-diphenyl-3-phenoxy-. One area of interest is its potential as a therapeutic agent for cancer treatment, with further studies needed to explore its efficacy and safety in vivo. Another area of research could focus on the development of new synthesis methods for the compound, with the goal of improving its yield and purity. Additionally, the use of as-triazine, 5,6-diphenyl-3-phenoxy- as a fluorescent probe for metal ions could be further explored, with potential applications in diagnostic imaging and environmental monitoring.
Synthesemethoden
The synthesis of as-triazine, 5,6-diphenyl-3-phenoxy- can be achieved through several methods, including condensation reactions and cyclization reactions. One commonly used method involves the condensation of benzaldehyde and aniline to form an intermediate, which is then cyclized with phenoxyacetyl chloride to yield the final product. Other methods, such as the use of microwave irradiation or catalysts, have also been explored.
Wissenschaftliche Forschungsanwendungen
As-triazine, 5,6-diphenyl-3-phenoxy- has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its use as a fluorescent probe for detecting metal ions, such as copper and iron, in biological samples. Other studies have explored its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
13163-06-9 |
---|---|
Produktname |
as-Triazine, 5,6-diphenyl-3-phenoxy- |
Molekularformel |
C21H15N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-phenoxy-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)25-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
KIDYNQAPDBOURC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
13163-06-9 |
Synonyme |
5,6-Diphenyl-3-phenoxy-1,2,4-triazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.